molecular formula C6H8F2O3 B116573 ethyl 4,4-difluoro-3-oxobutanoate CAS No. 352-24-9

ethyl 4,4-difluoro-3-oxobutanoate

Cat. No. B116573
Key on ui cas rn: 352-24-9
M. Wt: 166.12 g/mol
InChI Key: CBDPWKVOPADMJC-UHFFFAOYSA-N
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Patent
US09006257B2

Procedure details

To a freshly prepared solution of sodium ethoxide (prepared by addition of 1.11 g, 48.35 mmol Na metal in 8 mL EtOH) in EtOH was added a solution of ethyl difluoroacetate (5.0 g, 40.29 mmol) in EtOAc (9 mL) at rt and the reaction mixture was heated at 65° C. for 2 h. Then the reaction mixture was quenched with 1N HCl at rt and the pH was adjusted to 6-7. Then the reaction mixture was extracted with EtOAc and the organic layer was washed with water and brine, separated, dried, filtered and concentrated to afford 5.5 g of ethyl 4,4-difluoro-3-oxobutanoate which was taken to the next step without further purification. To a mixture of ethyl 4,4-difluoro-3-oxobutanoate (5.5 g, 33.11 mmol) and triethyl orthoformate (12 mL, 66.26 mmol) was added acetic anhydride (27.0 g, 265.0 mmol) and the reaction mixture was heated at 100° C. for 12 h. Then the reaction mixture was concentrated to afford 5.5 g of the title product which was taken to the next step without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[F:5][CH:6]([F:12])[C:7](OCC)=[O:8].[CH3:13][CH2:14][OH:15]>CCOC(C)=O>[F:5][CH:6]([F:12])[C:7](=[O:8])[CH2:3][C:2]([O:15][CH2:14][CH3:13])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
9 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with 1N HCl at rt
EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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